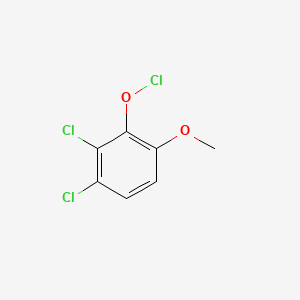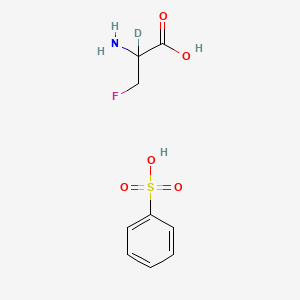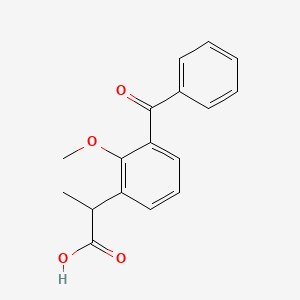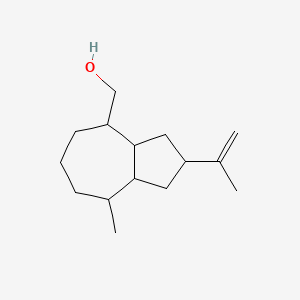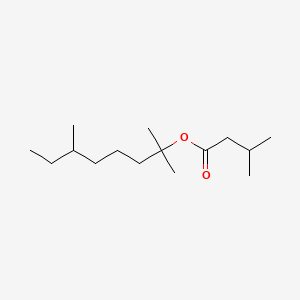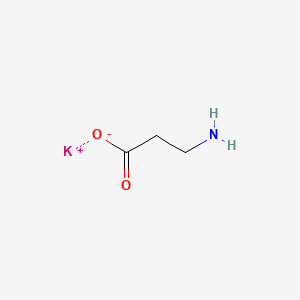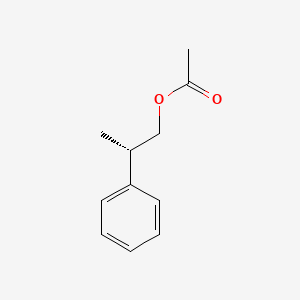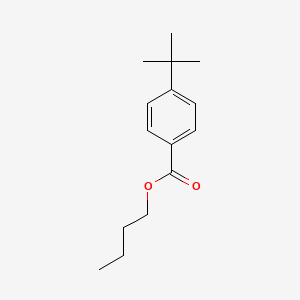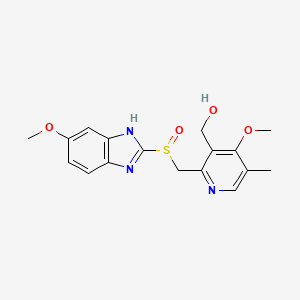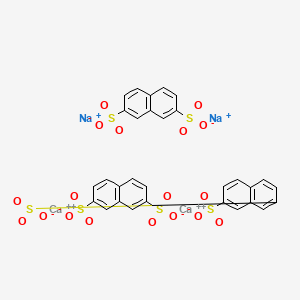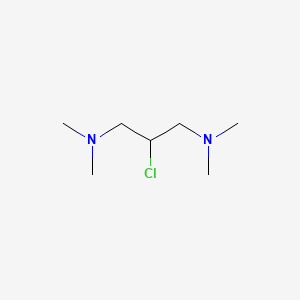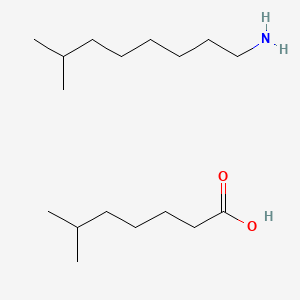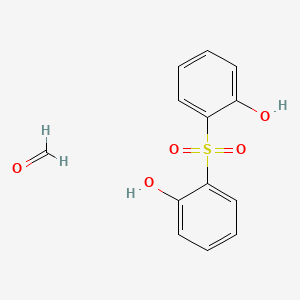
2-Methoxyethyl 4-amino-3-bromo-5-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxyethyl 4-amino-3-bromo-5-nitrobenzoate is an organic compound with the molecular formula C10H11BrN2O5 It is a derivative of benzoic acid and contains functional groups such as an amino group, a bromine atom, a nitro group, and a methoxyethyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 4-amino-3-bromo-5-nitrobenzoate typically involves a multi-step process:
Bromination: The bromine atom is introduced via bromination, often using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3).
Amination: The nitro group is then reduced to an amino group (-NH2) using reducing agents like tin (Sn) and hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxyethyl 4-amino-3-bromo-5-nitrobenzoate can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation: The amino group can be oxidized to a nitroso group (-NO) or a nitro group (-NO2) under specific conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas (H2), palladium on carbon (Pd/C), tin (Sn), hydrochloric acid (HCl).
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Nucleophiles: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt).
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Replacement of the bromine atom with other functional groups.
Oxidation: Formation of nitroso or nitro derivatives.
Applications De Recherche Scientifique
2-Methoxyethyl 4-amino-3-bromo-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 2-Methoxyethyl 4-amino-3-bromo-5-nitrobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like the amino and nitro groups can influence its reactivity and binding affinity to these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-bromo-5-nitrobenzoic acid methyl ester: Similar structure but with a methyl ester group instead of a methoxyethyl ester group.
4-Amino-3-bromo-5-nitrobenzoic acid: Lacks the ester group, making it less lipophilic.
2-Methoxyethyl 4-amino-3-chloro-5-nitrobenzoate: Contains a chlorine atom instead of a bromine atom, which can affect its reactivity and biological activity
Uniqueness
2-Methoxyethyl 4-amino-3-bromo-5-nitrobenzoate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the methoxyethyl ester group enhances its solubility and potential for use in various applications compared to its analogs.
Propriétés
Numéro CAS |
85169-22-8 |
|---|---|
Formule moléculaire |
C10H11BrN2O5 |
Poids moléculaire |
319.11 g/mol |
Nom IUPAC |
2-methoxyethyl 4-amino-3-bromo-5-nitrobenzoate |
InChI |
InChI=1S/C10H11BrN2O5/c1-17-2-3-18-10(14)6-4-7(11)9(12)8(5-6)13(15)16/h4-5H,2-3,12H2,1H3 |
Clé InChI |
VSZRJUOHUCALQG-UHFFFAOYSA-N |
SMILES canonique |
COCCOC(=O)C1=CC(=C(C(=C1)Br)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


